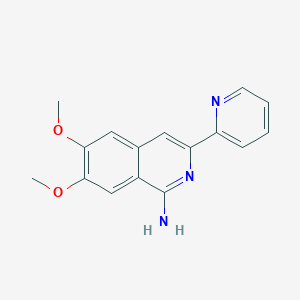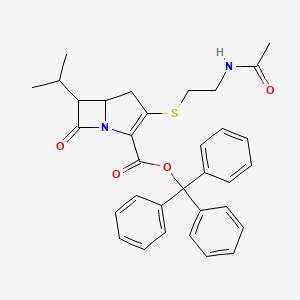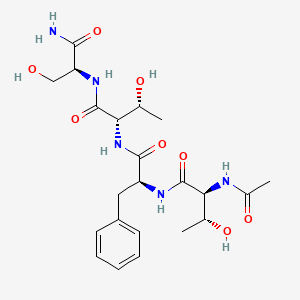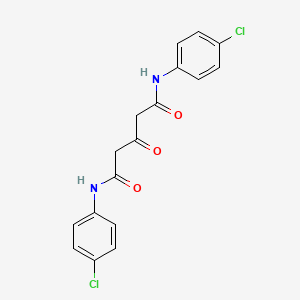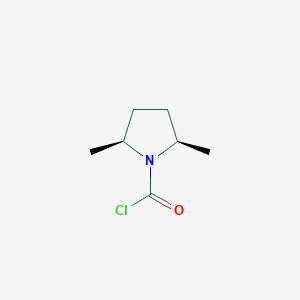
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (2R,5S) configuration. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of (2R,5S)-2,5-dimethylpyrrolidine with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(2R,5S)−2,5−Dimethylpyrrolidine+SOCl2→(2R,5S)−2,5−Dimethylpyrrolidine−1−carbonylchloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining the stereochemistry of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2R,5S)-2,5-dimethylpyrrolidine and hydrochloric acid.
Reduction: It can be reduced to (2R,5S)-2,5-dimethylpyrrolidine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
(2R,5S)-2,5-Dimethylpyrrolidine: Formed from hydrolysis and reduction reactions.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as it influences the spatial arrangement of the reactants and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,5R)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
- (2S,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
- (2S,5R)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
Uniqueness
The (2R,5S) configuration of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride imparts unique stereochemical properties that differentiate it from its diastereomers and enantiomers. This specific configuration can lead to different reactivity and selectivity in chemical reactions, making it valuable for the synthesis of chiral compounds with desired biological activities.
Eigenschaften
CAS-Nummer |
73301-09-4 |
|---|---|
Molekularformel |
C7H12ClNO |
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
(2S,5R)-2,5-dimethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5-3-4-6(2)9(5)7(8)10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI-Schlüssel |
UWSQEHVMGKICDS-OLQVQODUSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](N1C(=O)Cl)C |
Kanonische SMILES |
CC1CCC(N1C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


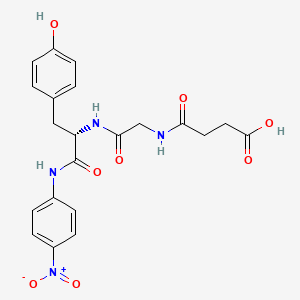

![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)

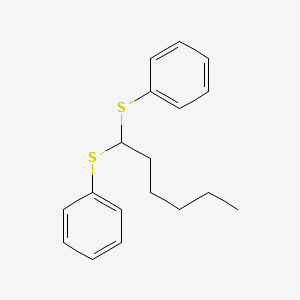

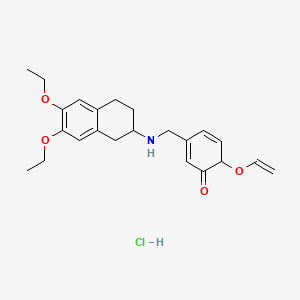
![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
